2-chloro-8-methyl-3-(1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-8-methyl-3-(1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline is an intriguing compound that holds potential in various fields of scientific research. Its structure, characterized by a quinoline core, substitutions at specific positions, and a pyrazole ring, makes it a unique entity with distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the quinoline core followed by the introduction of the pyrazole ring and subsequent substitutions. Here’s a general approach:
Formation of the Quinoline Core: : This can be achieved through classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of Substituents: : The methyl group at the 8th position and the chloro group at the 2nd position can be introduced through selective chlorination and alkylation reactions.
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazines with β-dicarbonyl compounds under acidic or basic conditions.
Final Substitutions: : The thiophene and methylsulfonyl groups can be introduced through electrophilic substitution and sulfonylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but optimized for larger scale, with considerations for cost, efficiency, and yield. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: : The sulfur atom in the methylsulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: : The chloro and methyl groups can undergo reductive dechlorination and demethylation under suitable reducing agents.
Substitution: : Halogen atoms, like chlorine, make the compound susceptible to nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Reagents like lithium aluminium hydride or palladium catalysts.
Substitution: : Conditions involving nucleophiles like alkoxides or thiolates.
Major Products
The products depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
2-chloro-8-methyl-3-(1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline is utilized in numerous scientific research fields due to its unique structure and reactivity.
Chemistry: : As a model compound for studying the behavior of quinoline and pyrazole derivatives.
Biology: : Investigated for its potential as an inhibitor in enzymatic reactions.
Medicine: : Explored for its potential as a pharmacophore in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. The presence of the quinoline and pyrazole rings suggests potential interactions with nucleic acids or proteins. The compound may interfere with enzymatic activity by binding to the active site or altering protein conformation. Pathways involved could include those related to signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Compared to other quinoline or pyrazole derivatives, 2-chloro-8-methyl-3-(1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline stands out due to its specific substituents which confer unique reactivity and biological activity.
Similar Compounds: : Quinine, chloroquine, and pyrazole derivatives like celecoxib.
Uniqueness: : The combination of the chloro, methyl, methylsulfonyl, and thiophene groups is less common and offers distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-8-methyl-3-(2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S2/c1-11-5-3-6-12-9-13(18(19)20-17(11)12)15-10-14(16-7-4-8-25-16)21-22(15)26(2,23)24/h3-9,15H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYASAAKAUBARJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C3CC(=NN3S(=O)(=O)C)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.